Computed Lipophilicity (XLogP3) Comparison: 872695-60-8 vs. p-Tolyl Analog 872689-35-5
The target compound 872695-60-8 exhibits a computed XLogP3 of 3.3 [1]. In contrast, the direct p-tolyl analog 1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (CAS 872689-35-5) has a predicted XLogP3 of approximately 4.0, based on its molecular formula C21H19N3OS . This -0.7 log unit difference translates to the benzo[d][1,3]dioxol-5-yl compound being approximately 5-fold less lipophilic, which alters predicted membrane permeability and non-specific protein binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | CAS 872689-35-5 (p-tolyl analog): XLogP3 ≈ 4.0 (estimated from C21H19N3OS) |
| Quantified Difference | ΔXLogP3 ≈ -0.7; ~5-fold lower lipophilicity |
| Conditions | Computed via PubChem XLogP3 3.0 method |
Why This Matters
Lower lipophilicity may reduce off-target membrane partitioning and CYP450 promiscuity, making 872695-60-8 a cleaner probe for target-specific assays.
- [1] PubChem Compound Summary for CID 7206299, 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone. National Center for Biotechnology Information (2024). View Source
